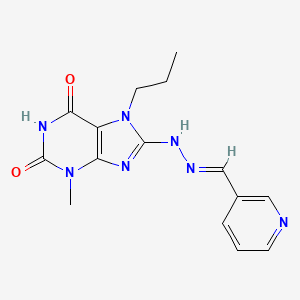

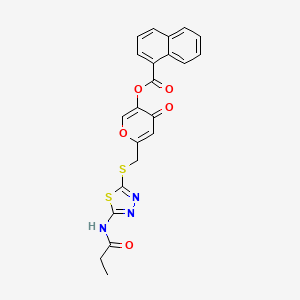

![molecular formula C11H15BFNO4 B2535736 (3-{[(叔丁氧羰基)氨基]-2-氟苯基}硼酸 CAS No. 2246573-76-0](/img/structure/B2535736.png)

(3-{[(叔丁氧羰基)氨基]-2-氟苯基}硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is similar to the one you’re asking about . It has a molecular weight of 267.09 and its IUPAC name is (3-(((tert-butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid .

Synthesis Analysis

While specific synthesis methods for your compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The InChI code for the similar compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is 1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) .Chemical Reactions Analysis

Boronic acids and their derivatives are known for their versatility in chemical reactions. They can undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The similar compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is a solid at 20°C . It’s soluble in methanol .科学研究应用

合成和结构性质

(3-{[(叔丁氧羰基)氨基]-2-氟苯基}硼酸是一种硼酸衍生物,因其独特的性质和潜在应用而成为科学研究的重点。硼酸本身以其与糖、氨基酸和其他分子形成可逆共价配合物的能力而闻名。此特性在分子识别和有机合成等各个领域得到利用。例如,氨基-3-氟苯基硼酸已被合成和表征,显示出在生理 pH 值下构建葡萄糖传感材料的潜力。这些材料在医学诊断和监测中具有应用 (Das 等,2003)。

化学合成

该化合物属于硼酸及其衍生物的更广泛类别,在有机化学中起着至关重要的作用。这些化合物是各种化学反应中的关键中间体,包括铃木偶联和佩塔西斯反应。它们的重要性扩展到生物活性化合物的合成及其作为药物剂的用途 (Pareek 等,2015)。(3-{[(叔丁氧羰基)氨基]-2-氟苯基}硼酸等硼酸的独特化学结构允许在合成化学中进行创新应用。

在肽合成中的应用

在肽合成中,叔丁氧羰基(Boc)等保护基团起着重要作用。特别是 Boc 基团耐消旋化,使其成为肽合成过程中重要的胺保护基团。它很容易转化为游离胺,有助于固相肽合成。Boc 基团对催化氢化稳定,并且耐碱和亲核攻击,使其成为在多功能靶标合成过程中保护胺的理想选择 (Heydari 等,2007)。

有机合成中的进展

叔丁氧羰基也促进了氨基酸和肽的合成进展。它参与高度亲脂性和构象刚性氨基酸的合成,这些氨基酸在制药和材料科学中具有应用。以对映体纯的形式合成这些化合物的能力突显了现代有机合成中可能的精确性和复杂性 (Medina 等,2000)。

安全和危害

未来方向

作用机制

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The compound’s stability and reactivity in suzuki-miyaura cross-coupling reactions suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in diverse environments and applications .

属性

IUPAC Name |

[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-8-6-4-5-7(9(8)13)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKSNKVNRPSQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

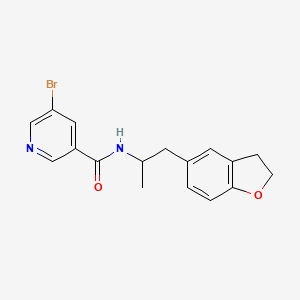

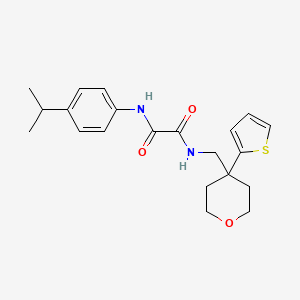

![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)

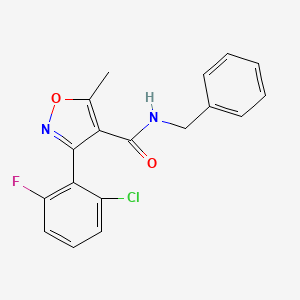

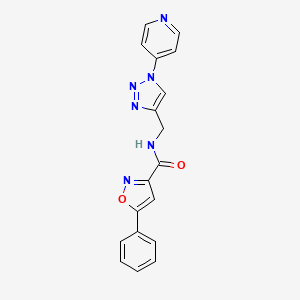

![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

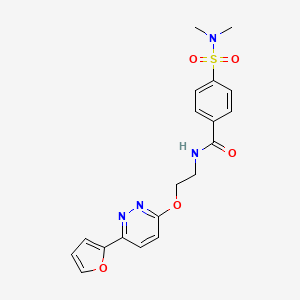

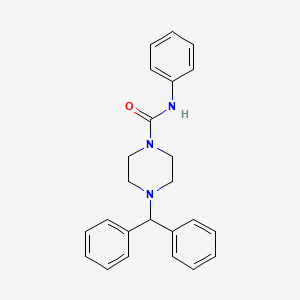

![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2535665.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea](/img/structure/B2535669.png)

![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)